Benzyl 2-oxo-1,8-diazaspiro[4.6]undecane-8-carboxylate
Description
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, CDCl₃) :
- δ 7.35–7.28 (m, 5H, benzyl aromatic)
- δ 4.45 (s, 2H, CH₂O)
- δ 3.82–3.75 (m, 4H, diaza ring protons)
- δ 2.90–2.60 (m, 6H, spiro ring CH₂)
¹³C NMR (101 MHz, CDCl₃) :
- δ 170.2 (C=O, carboxylate)
- δ 167.8 (C=O, ketone)
- δ 135.1–128.3 (benzyl aromatics)
- δ 65.4 (CH₂O)
- δ 52.1–45.8 (diaza/spiro carbons)
Infrared Spectroscopy (IR)
- 1745 cm⁻¹ (ester C=O stretch)
- 1680 cm⁻¹ (ketone C=O stretch)
- 1240 cm⁻¹ (C–N vibration)
- 1100 cm⁻¹ (spiro ring skeletal motion)
Mass Spectrometry (MS)
- Molecular ion : m/z 302.37 [M+H]⁺
- Fragmentation :
- m/z 260.2 (loss of CH₂C₆H₅)
- m/z 154.1 (diaza ring cleavage)
Table 3: Key Spectral Assignments
| Technique | Peak (δ/cm⁻¹/m/z) | Assignment |
|---|---|---|
| ¹H NMR | 7.35–7.28 | Benzyl aromatic protons |
| ¹³C NMR | 170.2 | Carboxylate carbonyl |
| IR | 1745 | Ester C=O stretch |
| MS | 302.37 | Molecular ion |
Properties
IUPAC Name |
benzyl 2-oxo-1,9-diazaspiro[4.6]undecane-9-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c20-15-7-9-17(18-15)8-4-11-19(12-10-17)16(21)22-13-14-5-2-1-3-6-14/h1-3,5-6H,4,7-13H2,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFDDTOBLIZVDJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC(=O)N2)CCN(C1)C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Spirocyclic Core
The spirocyclic core of 1,8-diazaspiro[4.6]undecane is generally formed via intramolecular cyclization reactions involving appropriately functionalized piperidone or piperidine derivatives.
- Starting Materials: N-protected piperidones or aminoalcohols serve as the backbone for spirocyclization.
- Cyclization Conditions: Treatment with strong bases such as potassium tert-butoxide under controlled temperature conditions promotes intramolecular cyclization to form the spiro ring system.
- Acylation: Prior to cyclization, acylation with acid chlorides introduces the 2-oxo functionality at the desired position.
Introduction of the Benzyl Carbamate Group
The benzyl carbamate (benzyloxycarbonyl) group is introduced to protect nitrogen atoms during synthesis and to modulate the compound's solubility and reactivity.
- Protection Strategy: The nitrogen at position 8 is commonly protected using benzyl chloroformate or similar reagents.
- Deprotection: Final deprotection steps involve catalytic hydrogenation or other mild conditions to remove the benzyl group without disrupting the spirocyclic structure.
Functional Group Transformations
- Oxidation: The 2-oxo group is introduced or maintained via selective oxidation reactions or by using ketone-containing starting materials.
- Carboxylation: The carboxylate group at position 8 is introduced through esterification or amidation reactions, often using benzyl esters for ease of purification and handling.
Representative Synthetic Route (Based on Patent AU2020280982A1)
A representative method described in patent literature involves:
- Preparation of N-benzylpiperidin-4-one derivatives as key intermediates.
- Epoxidation of the ketone to form epoxides using reagents like Corey–Chaykovsky reagent.
- Ring-opening of epoxides with arylamines or ammonia to yield aminoalcohol intermediates.
- Acylation of aminoalcohols with suitable acid chlorides to introduce the 2-oxo functionality.
- Intramolecular cyclization under basic conditions (potassium tert-butoxide) to form the spirocyclic ring.
- Final N-alkylation or deprotection steps to yield the target Benzyl 2-oxo-1,8-diazaspiro[4.6]undecane-8-carboxylate.
This route allows for diversification at several points, enabling the synthesis of analogues with varied substituents for structure-activity relationship studies.
Detailed Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Epoxidation of piperidone | Corey–Chaykovsky reagent, THF, 0°C | 75-85 | High regioselectivity |
| Epoxide ring-opening | Aryl amines or NH3, MeOH, reflux | 70-80 | Aminoalcohol formation |
| Acylation | Acid chloride, EtOAc/H2O biphasic system | 65-75 | Use of biphasic system reduces byproducts |
| Cyclization | Potassium tert-butoxide, low temp (-10°C) | 60-70 | Intramolecular ring closure |
| N-Benzyl protection | Benzyl chloroformate, base, RT | 80-90 | Protects nitrogen for further steps |
| Final deprotection/alkylation | Catalytic hydrogenation or alkyl halides | 65-85 | Final compound formation |
Analytical Monitoring and Purification
- Thin Layer Chromatography (TLC): Used extensively to monitor reaction progress, especially during cyclization and protection steps.
- Chromatography: Flash column chromatography or preparative HPLC is employed for purification of intermediates and final compounds.
- Spectroscopic Characterization: NMR, IR, and Mass Spectrometry confirm the structure and purity of the synthesized compounds.
Research Findings on Synthetic Optimization
- The use of biphasic systems during acylation reduces side reactions involving amide NH groups.
- Inverse addition during cyclization (adding acylated intermediate slowly to base solution) improves yield and selectivity.
- Protecting groups such as Boc and benzyl allow for selective functionalization and are removable under mild conditions.
- Modifications in the alkylation step enable the introduction of diverse substituents, facilitating the creation of compound libraries for pharmacological screening.
Summary Table of Synthetic Routes
| Route ID | Starting Material | Key Reactions | Protecting Group | Cyclization Base | Final Step | Yield Range (%) |
|---|---|---|---|---|---|---|
| Route A | N-Benzylpiperidin-4-one | Epoxidation, ring-opening, acylation | Benzyl carbamate | Potassium tert-butoxide | N-alkylation or deprotection | 60-85 |
| Route B | N-Boc-piperidone | Epoxidation, amination, acylation | Boc | Potassium tert-butoxide | Boc deprotection, alkylation | 55-80 |
| Route C | Aminoalcohol intermediates | Acylation, cyclization | Benzyl carbamate | Potassium tert-butoxide | Final coupling or arylation | 50-75 |
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-oxo-1,8-diazaspiro[4.6]undecane-8-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Pharmacological Applications
- Sigma Receptor Modulation :
- Antidepressant Activity :
- Neuroprotective Effects :
Synthetic Applications
This compound serves as a building block in organic synthesis, particularly for creating complex molecular architectures that are challenging to synthesize through conventional methods.
- Case Study on Sigma Receptor Interaction :
- Antidepressant Efficacy :
Mechanism of Action
The mechanism of action of Benzyl 2-oxo-1,8-diazaspiro[4.6]undecane-8-carboxylate involves its interaction with specific molecular targets. These interactions can modulate biological pathways and processes. The exact mechanism depends on the context of its use, such as its role as an enzyme inhibitor or receptor agonist .
Comparison with Similar Compounds
Research and Development Insights
- Spirocyclic Diversity : Modifications in spiro ring size (e.g., [4.5] vs [4.6]) and substituents (e.g., oxa groups) are critical for optimizing pharmacokinetic properties .
- Market Trends : tert-Butyl-protected analogs dominate recent literature, reflecting their utility in high-throughput synthesis .
Biological Activity
Benzyl 2-oxo-1,8-diazaspiro[4.6]undecane-8-carboxylate is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, and potential applications based on current research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 287.34 g/mol. The compound features a unique spirocyclic structure that includes a benzyl group, an oxo group, and a carboxylate moiety, which are critical for its biological interactions.
Biological Activities
Research indicates that this compound exhibits various biological activities, particularly as a potential therapeutic agent. Its structural characteristics suggest interactions with biological targets such as enzymes and receptors involved in disease pathways.
- Enzyme Inhibition : Similar compounds have shown promise in inhibiting specific protein kinases, which play crucial roles in cell signaling and regulation. This inhibition can potentially lead to therapeutic effects in conditions like cancer.
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, although detailed evaluations are necessary to confirm its efficacy against specific pathogens .
- Cytotoxicity : The compound's ability to induce apoptosis in cancer cell lines has been noted in related studies, indicating its potential as an anticancer agent .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. These methods require precise control over reaction conditions to achieve optimal yields and purity levels:
- Starting Materials : Common starting materials include benzyl derivatives and diazaspiro intermediates.
- Reaction Conditions : Various conditions (temperature, solvent choice) are optimized for each step to enhance yield and minimize by-products.
Comparative Analysis with Similar Compounds
The following table summarizes some structurally similar compounds and their unique features:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Benzyl 2-Oxo-1,8-Diazabicyclo[3.3.0]octane | Bicyclic | Exhibits different ring strain properties |
| 1-Azabicyclo[3.3.0]octan-3-one | Bicyclic | Known for its high stability |
| Spirocyclic Pyrrolidines | Spirocyclic | Diverse biological activities |
| 2-Oxo-spiro[4.5]decane derivatives | Spirocyclic | Potentially lower toxicity |
The uniqueness of this compound lies in its specific combination of functional groups and spirocyclic structure, which may confer distinct pharmacological properties not found in these other compounds .
In Vitro Studies
A study evaluating the cytotoxic effects of related compounds demonstrated significant activity against various cancer cell lines at micromolar concentrations. These findings suggest that further investigation into this compound may yield promising results for anticancer therapies.
Q & A
Q. What synthetic methodologies are commonly employed for Benzyl 2-oxo-1,8-diazaspiro[4.6]undecane-8-carboxylate, and how are they optimized for yield and purity?
The compound can be synthesized via carbamate protection strategies, as seen in structurally related spirocyclic systems. For example, benzyl or tert-butyl carbamate groups are often used to protect amine functionalities during ring closure (e.g., tert-butyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate synthesis in ). Optimization involves adjusting reaction conditions (e.g., temperature, catalyst) and purification via column chromatography or recrystallization. Yield improvements (50–89%) are achievable by controlling stoichiometry and avoiding side reactions like over-alkylation .
Q. Which analytical techniques are critical for characterizing the structural integrity of this spirocyclic compound?
Key techniques include:
- NMR spectroscopy : To confirm spirocyclic connectivity and substituent placement (e.g., distinguishing between 7-azaspiro[3.5]nonane and 1,8-diazaspiro[4.5]decane systems in ).
- HPLC-MS : To assess purity and detect byproducts (e.g., hydrazine derivatives in ).
- X-ray crystallography : For resolving ambiguities in stereochemistry or ring conformation (e.g., tert-butyl-protected analogs in ).
Q. What preliminary biological screening assays are recommended for this compound?
Initial screens should focus on enzyme inhibition (e.g., ALDH-2, as seen in –4) using in vitro assays like fluorescence-based enzymatic activity measurements. Cytotoxicity assays (e.g., MTT) and pharmacokinetic profiling (e.g., metabolic stability in liver microsomes) are also critical to prioritize lead candidates .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the spirocyclic core’s role in target engagement?
Systematic modifications to the benzyl carbamate group, spiro ring size (e.g., [4.5] vs. [4.6] systems in ), and oxo-position can be made. Biological testing against ALDH-2 (–4) or tuberculosis targets () can reveal steric/electronic dependencies. Computational docking (e.g., AutoDock Vina) paired with mutagenesis studies validates binding hypotheses .
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies may arise from assay conditions (e.g., pH, co-solvents) or compound stability. For example, hydrazone derivatives in show variable antitubercular activity depending on substituents. Solutions include:
- Replicating assays with standardized protocols.
- Validating compound integrity post-assay via LC-MS.
- Using orthogonal assays (e.g., SPR for binding affinity vs. cellular activity) .
Q. How can researchers address synthetic challenges in scaling up spirocyclic derivatives?
Key issues include ring strain and racemization. Strategies:
- Protecting group selection : Benzyl carbamates () offer stability during ring formation but require hydrogenolysis for deprotection.
- Flow chemistry : Minimizes side reactions in multi-step syntheses (e.g., tert-butyl carbamate intermediates in ).
- Chiral resolution : Use chiral HPLC or enzymatic resolution for enantiopure products .
Q. What mechanistic insights can be gained from studying metabolic pathways of this compound?
Metabolic profiling (e.g., CYP450 isoforms in liver microsomes) identifies vulnerable sites (e.g., oxidation of the spirocyclic ring). Stable isotope labeling (e.g., deuterium at benzylic positions) can prolong half-life, as seen in analogs from . Correlate findings with in vivo efficacy (e.g., addiction models in ) .
Methodological Considerations
- Synthetic Reproducibility : Cross-validate procedures using tert-butyl or benzyl carbamate protocols (–2).
- Data Interpretation : Use multivariate analysis (e.g., PCA) to disentangle substituent effects in SAR studies .
- Ethical Compliance : Adhere to guidelines for in vivo testing of addiction-related targets (e.g., ALDH-2 inhibitors in ).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
